4,4'-Bis(6-hydroxyhexyloxy)biphenyl

Description

Contextualizing 4,4'-Bis(6-hydroxyhexyloxy)biphenyl as a Mesogenic Diol

A mesogenic diol is a type of molecule that contains a rigid, rod-like core (the mesogen) and two terminal hydroxyl (-OH) groups, typically connected by flexible spacer chains. This molecular architecture is a prerequisite for the formation of liquid crystal phases, which are states of matter intermediate between the crystalline solid and the isotropic liquid.

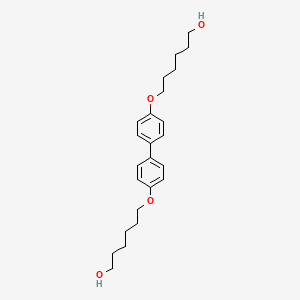

4,4'-Bis(6-hydroxyhexyloxy)biphenyl fits this description perfectly. Its molecular structure consists of:

A rigid biphenyl (B1667301) core, which provides the necessary structural anisotropy for liquid crystal formation.

Two flexible hexyloxy chains, which add conformational mobility.

Two terminal hydroxyl groups, which can participate in hydrogen bonding and serve as reactive sites for polymerization.

This combination of a rigid core and flexible chains allows the molecules to self-assemble into ordered, yet fluid, structures characteristic of liquid crystals. tandfonline.comtandfonline.com Specifically, BHHBP is known to exhibit a highly ordered smectic mesophase. tandfonline.comtandfonline.com

Significance in Liquid Crystalline Material Science and Polymer Chemistry

The primary significance of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl lies in its role as a monomer for the synthesis of thermotropic main-chain liquid crystalline polymers (LCPs). The terminal hydroxyl groups of BHHBP allow it to be incorporated into polymer backbones through reactions with other difunctional monomers.

Its use as a mesogenic unit is central to the creation of various liquid crystalline polymers, including:

Polyurethanes: Synthesized by reacting BHHBP with diisocyanates. tandfonline.comgoogle.com

Polyesters: Formed through condensation reactions with dicarboxylic acids or their derivatives. tandfonline.com

Polycarbonates: Created by reacting BHHBP with phosgene or a similar carbonate source. tandfonline.com

By incorporating the BHHBP moiety, these polymers can exhibit liquid crystalline properties over a specific temperature range. This is a highly desirable characteristic in materials science, as it allows for the processing of polymers in an ordered, low-viscosity state, leading to materials with high strength, stiffness, and dimensional stability. The presence of the biphenyl group contributes to the thermal stability and mechanical properties of the resulting polymers.

Scope of Academic Inquiry into 4,4'-Bis(6-hydroxyhexyloxy)biphenyl Systems

Academic research on 4,4'-Bis(6-hydroxyhexyloxy)biphenyl has been multifaceted, exploring its fundamental properties and its applications in polymer synthesis. Key areas of investigation include:

Synthesis and Purification: The synthesis of BHHBP has been described in detail, typically involving the reaction of 4,4'-dihydroxybiphenyl (B160632) with 6-chloro-1-hexanol in the presence of a base. tandfonline.com

Phase Behavior and Microstructure: A significant body of research has focused on characterizing the different phases of BHHBP. Techniques such as X-ray diffraction have been employed to study the molecular packing in its crystalline and smectic mesophases. tandfonline.comtandfonline.com These studies have revealed details about the tilting of the molecules within the smectic layers. tandfonline.comtandfonline.com

Molecular Dynamics: Spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been used to probe the dynamics of the BHHBP molecule in its various phases. tandfonline.comtandfonline.com These investigations have provided insights into the conformational state of the alkoxy chains, the extent of hydrogen bonding, and the reorientational motions of the biphenyl core. tandfonline.comtandfonline.com

Polymerization and Polymer Properties: A major thrust of the research has been its use as a monomer. Scientists have synthesized and characterized a range of liquid crystalline polymers based on BHHBP, studying how its incorporation affects the thermal transitions, mechanical properties, and morphology of the final materials. tandfonline.com

Data Tables

Table 1: Chemical and Physical Properties of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl

| Property | Value |

| CAS Number | 97087-90-6 |

| Molecular Formula | C24H34O4 |

| Molecular Weight | 386.52 g/mol lookchem.com |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 15 |

Table 2: Phase Transition Temperatures of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl

| Transition | Temperature (°C) |

| Crystalline to Mesophase | 99-125 |

| Mesophase to Isotropic | 124-125 |

Note: Transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions.

Properties

CAS No. |

97087-90-6 |

|---|---|

Molecular Formula |

C24H34O4 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

6-[4-[4-(6-hydroxyhexoxy)phenyl]phenoxy]hexan-1-ol |

InChI |

InChI=1S/C24H34O4/c25-17-5-1-3-7-19-27-23-13-9-21(10-14-23)22-11-15-24(16-12-22)28-20-8-4-2-6-18-26/h9-16,25-26H,1-8,17-20H2 |

InChI Key |

INOZENJKHZRYKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCO)OCCCCCCO |

Origin of Product |

United States |

Synthesis and Precursor Methodologies for 4,4 Bis 6 Hydroxyhexyloxy Biphenyl

Established Synthetic Pathways for 4,4'-Bis(6-hydroxyhexyloxy)biphenyl (BHHBP)

The most prevalent and widely utilized method for synthesizing BHHBP is the Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.com This classic organic reaction involves the reaction of an alkoxide with an organohalide. wikipedia.org In the context of BHHBP synthesis, this pathway entails the reaction of 4,4'-dihydroxybiphenyl (B160632) with a 6-halo-1-hexanol derivative.

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com The first step involves the deprotonation of the hydroxyl groups on 4,4'-dihydroxybiphenyl by a suitable base to form a more nucleophilic diphenoxide ion. This ion then attacks the carbon atom bearing the halogen in the 6-halo-1-hexanol, leading to the displacement of the halide and the formation of the desired ether linkages. For the reaction to be efficient, a good leaving group, typically a halide, is essential. wikipedia.org

While the Williamson ether synthesis is a cornerstone, other methods like the Ullmann condensation could theoretically be adapted, although they are less commonly reported for this specific compound. The Ullmann reaction typically involves the copper-catalyzed coupling of an aryl halide with an alcohol.

Precursor Materials and Reagents for BHHBP Synthesis

The successful synthesis of BHHBP relies on the appropriate selection of precursor materials and reagents. The primary precursors are the biphenyl (B1667301) core and the aliphatic side chain.

Core Precursor:

4,4'-Dihydroxybiphenyl (or Biphenol) : This is the foundational aromatic diol for the synthesis. wikipedia.org It provides the rigid biphenyl core of the final molecule.

Side-Chain Precursors:

6-Chloro-1-hexanol or 6-Bromo-1-hexanol : These halogenated alcohols are the most common reagents to provide the 6-hydroxyhexyloxy side chains. The choice between chloro- and bromo- derivatives can influence reaction rates, with bromides generally being more reactive.

Key Reagents: The Williamson ether synthesis requires specific reagents to facilitate the reaction. These include a base to deprotonate the phenol (B47542) and a solvent to provide the reaction medium.

| Reagent Type | Examples | Role in Synthesis |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH), Sodium Ethoxide (NaOEt) | Deprotonates the hydroxyl groups of 4,4'-dihydroxybiphenyl to form the reactive phenoxide nucleophile. |

| Solvent | Acetone, Dimethylformamide (DMF), Ethanol, Acetonitrile (B52724) | Dissolves reactants and facilitates the interaction between the nucleophile and the alkyl halide. |

| Catalyst | Phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) | Can be used to enhance the reaction rate, particularly when dealing with reactants in different phases. |

Optimization Strategies in the Synthesis of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl

Optimizing the synthesis of BHHBP is crucial for maximizing yield and purity while minimizing reaction time and cost. Key parameters that can be adjusted include reaction temperature, time, and the choice of reagents.

Reaction Conditions:

Temperature : The Williamson ether synthesis is often performed at elevated temperatures, typically under reflux, to increase the reaction rate. wikipedia.org The optimal temperature depends on the solvent and the reactivity of the specific alkyl halide used.

Reaction Time : Reaction times can vary significantly, from a few hours to over a day. wikipedia.org Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the point of completion and avoid the formation of side products.

Reagent Stoichiometry and Choice:

Base : The molar ratio of the base to 4,4'-dihydroxybiphenyl is a critical factor. An excess of the base is often used to ensure complete deprotonation of the diol.

Solvent Selection : The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF or acetonitrile are often effective for SN2 reactions. google.com

Phase-Transfer Catalysis : In systems with immiscible reactants (solid-liquid), a phase-transfer catalyst can be employed to shuttle the phenoxide ion into the organic phase where the alkyl halide is dissolved, thereby accelerating the reaction.

Purification: Post-synthesis, purification is essential to isolate BHHBP from unreacted starting materials, byproducts, and the catalyst. Common purification techniques include:

Recrystallization : This is a standard method for purifying solid organic compounds.

Column Chromatography : This technique can be used to separate the desired product from impurities with high precision.

By carefully controlling these parameters, the synthesis of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl can be optimized to achieve high yields of the pure compound, making it readily available for its various applications.

Molecular Architecture, Conformation, and Dynamic Behavior of 4,4 Bis 6 Hydroxyhexyloxy Biphenyl

Conformational Analysis of the Alkoxy Chains in 4,4'-Bis(6-hydroxyhexyloxy)biphenyl

Infrared spectroscopic studies of BHHBP have indicated that the hexyloxy chains predominantly adopt a trans conformation. tandfonline.com This extended, all-trans arrangement of the methylene (B1212753) groups is energetically favorable and contributes to the elongated, rod-like molecular geometry necessary for the formation of liquid crystal phases. This conformation maximizes the length of the molecule, which is a key factor in the stability of mesophases.

The two phenyl rings in the biphenyl (B1667301) core are not coplanar due to the steric hindrance between the ortho-hydrogen atoms. The degree of twist, or the dihedral angle, between the planes of the two rings is a critical conformational parameter. In the crystalline phase of BHHBP, the alkoxy chain is at or near co-planarity with respect to the phenyl ring. tandfonline.com

Significant rotational freedom around the biphenyl linkage is largely restricted in the condensed phases and is thought to occur primarily in the isotropic liquid phase. tandfonline.com In the more ordered mesophase, the motion of the biphenyl group is constrained. It manifests as rapid, small-angle librations and slower 180° ring flips. tandfonline.com At a temperature of 100°C in the mesophase, the correlation time for these ring flips is approximately 0.5 milliseconds, while the small-angle librations occur on a much faster timescale of about 3 microseconds. tandfonline.com

| Motion Type | Phase of Occurrence | Characteristic Timescale (at 100°C) |

| Full Rotational Freedom | Isotropic | - |

| 180° Ring Flips | Mesophase | ~ 0.5 ms |

| Small-Angle Librations | Mesophase | ~ 3 µs |

Intermolecular Interactions and Self-Organization in 4,4'-Bis(6-hydroxyhexyloxy)biphenyl Aggregates

The self-assembly of BHHBP into ordered structures is driven by a combination of anisotropic van der Waals forces and specific intermolecular interactions, most notably hydrogen bonding.

The terminal hydroxyl (-OH) groups on the alkoxy chains are capable of forming strong intermolecular hydrogen bonds. Spectroscopic evidence confirms that this hydrogen bonding, which is a defining feature of the layered crystal structure, persists into the mesophase. tandfonline.com These interactions create a network that links the molecules, contributing to the formation and stability of the layered smectic or disordered crystal phases. Despite the presence of these hydrogen bonds at the ends of the chains, the alkyl segments still exhibit a degree of mobility. tandfonline.com

Spectroscopic techniques are invaluable for probing the dynamic behavior of BHHBP at the molecular level.

Infrared (IR) Spectroscopy: As mentioned, IR spectroscopy has been instrumental in confirming the predominantly all-trans conformation of the alkoxy chains in the condensed phases of BHHBP. tandfonline.com The persistence of vibrational bands associated with hydrogen bonding across the crystal-to-mesophase transition further corroborates the stability of these intermolecular interactions. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies provide detailed insights into the dynamics of different parts of the molecule. For BHHBP, NMR data have shown that in the crystalline phase, the alkoxy chain is relatively rigid and nearly coplanar with the attached phenyl ring. tandfonline.com Upon transitioning to the mesophase, reorientational motion of the biphenyl core becomes possible, as evidenced by the detection of ring flips and librations. tandfonline.com Furthermore, NMR has revealed a gradient of mobility along the alkyl chains; the segments closer to the rigid biphenyl core are less mobile, while mobility progressively increases towards the hydroxyl-terminated end of the chain. tandfonline.com This indicates that even with the constraint of hydrogen bonding, the terminal portions of the chains experience considerable motional freedom in the mesophase. tandfonline.com

Structural Elucidation Techniques for 4,4'-Bis(6-hydroxyhexyloxy)biphenyl in Various Phases

X-ray diffraction is the primary technique for determining the long-range structural order in the different phases of BHHBP.

X-ray diffraction studies have shown that BHHBP forms a crystalline phase at lower temperatures, which then melts into a highly ordered mesophase, identified as either a smectic or a disordered crystal phase. tandfonline.com The diffraction patterns in the mesophase are consistent with a layered structure. Based on molecular modeling combined with the IR data indicating an all-trans chain conformation, the molecules are tilted within these layers at an angle of 45°–55°. tandfonline.com This tilted arrangement allows for efficient packing of the rod-like molecules within the smectic layers.

| Phase | Structural Characteristics Determined by X-ray Diffraction | Molecular Tilt Angle in Layers |

| Crystalline | Crystalline packing | - |

| Mesophase | Highly ordered smectic / disordered crystal layered structure | 45°–55° |

| Isotropic | Disordered liquid | - |

Liquid Crystalline Behavior and Mesophase Characterization of 4,4 Bis 6 Hydroxyhexyloxy Biphenyl

Identification and Classification of Mesophases Exhibited by 4,4'-Bis(6-hydroxyhexyloxy)biphenyl

The thermotropic liquid crystalline behavior of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl is characterized by the formation of different mesophases upon changes in temperature. These phases are distinguished by their degree of molecular order.

Smectic Mesophases (e.g., Smectic A, Smectic C)

Smectic phases are characterized by a layered arrangement of molecules. Within these layers, the molecules can have different degrees of orientational and positional order. For instance, in the Smectic A (SmA) phase, the molecules are aligned perpendicular to the layer planes, while in the Smectic C (SmC) phase, they are tilted. Some biphenyl-based liquid crystals are known to exhibit Smectic A and Smectic B phases. mdpi.com The presence of smectic phases in related systems is often identified through techniques like polarized optical microscopy, which reveals characteristic textures. rsc.org

Nematic Mesophases

The nematic phase is a less ordered liquid crystal phase compared to smectic phases. In the nematic phase, the molecules have a long-range orientational order, meaning they tend to point in the same direction (defined by the director), but they lack the layered structure of smectic phases. rsc.org The transition from a more ordered smectic phase to a nematic phase involves the loss of this layered organization. For some similar biphenyl (B1667301) compounds, a nematic phase is observed at higher temperatures before the transition to an isotropic liquid. mdpi.com The nematic to isotropic phase transition is generally less sensitive to infrared spectroscopy compared to the solid to liquid crystal transition. researchgate.net

Techniques for Mesophase Transition and Morphology Observation

Several analytical techniques are employed to identify and characterize the mesophases and their transitions in liquid crystalline materials like 4,4'-Bis(6-hydroxyhexyloxy)biphenyl.

Polarizing Optical Microscopy (POM) Studies of Textures

Polarizing optical microscopy is a fundamental technique for identifying liquid crystal phases. nasa.govmicroscopyu.com It utilizes polarized light to reveal the unique optical textures that are characteristic of different mesophases. researchgate.net When a liquid crystal sample is observed between crossed polarizers, the anisotropic nature of the material causes the light to be refracted in different ways, producing patterns of colors and textures. youtube.com For example, nematic phases often exhibit schlieren or marbled textures, while smectic phases can show focal conic or fan-like textures. researchgate.net These textures arise from the specific arrangement of the molecules within the mesophase.

X-ray Diffraction (XRD) Analysis of Layer Spacing and Order

X-ray diffraction is a powerful tool for determining the structural arrangement of molecules in liquid crystal phases. By analyzing the diffraction pattern of X-rays passing through a sample, information about the layer spacing in smectic phases and the degree of molecular order can be obtained. For instance, in a smectic phase, the presence of sharp diffraction peaks at small angles indicates a well-defined layered structure. The position of these peaks can be used to calculate the layer thickness. In nematic phases, a more diffuse scattering pattern is observed, which still provides information about the average intermolecular distance and orientational order. aps.org

Differential Scanning Calorimetry (DSC) for Thermal Transition Identification

Differential scanning calorimetry is a key thermal analysis technique used to detect phase transitions in materials by measuring the heat flow into or out of a sample as a function of temperature. nih.govtudelft.nl When a liquid crystal undergoes a phase transition, there is an associated change in enthalpy, which is observed as a peak in the DSC thermogram. ulb.ac.be For 4,4'-Bis(6-hydroxyhexyloxy)biphenyl, DSC measurements have identified multiple phase transitions. researchgate.net The temperatures at which these peaks occur correspond to the transition temperatures between different crystalline, liquid crystalline, and isotropic phases. akjournals.com

| Transition | Temperature (K) | Temperature (°C) |

|---|---|---|

| Crystal-Crystal | 327.1 | 54.0 |

| Crystal-Crystal | 389.8 | 116.7 |

| Crystal-Liquid Crystal | 419.1 | 146.0 |

| Liquid Crystal-Isotropic | 431.9 | 158.8 |

The data from DSC, combined with observations from POM and XRD, allows for a comprehensive understanding of the liquid crystalline behavior of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl.

Influences on Mesophase Stability and Existence Ranges

The stability and temperature range of liquid crystalline phases (mesophases) in 4,4'-Bis(6-hydroxyhexyloxy)biphenyl are dictated by a delicate balance of intermolecular forces and molecular structure. The key influences include the presence of terminal hydroxyl groups, the length of the flexible alkoxy chains, and the rigidity of the biphenyl core. These factors collectively determine the temperatures at which transitions between crystalline, liquid crystalline, and isotropic liquid states occur.

A pivotal factor in the mesophase behavior of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl is the presence of terminal hydroxyl (-OH) groups. These groups facilitate the formation of strong intermolecular hydrogen bonds. aps.orgnih.govnih.gov This hydrogen bonding is a significant directional force that promotes molecular self-assembly and enhances the stability of the ordered liquid crystalline phases. nih.govnih.gov The network of hydrogen bonds can lead to the formation of specific structures, such as bilayer smectic phases, where molecules in adjacent layers are linked head-to-head by their hydroxyl groups. aps.org The disruption of this regular hydrogen bond network is a critical step in the transition to less ordered phases, such as the isotropic liquid state. researchgate.net

The molecule itself is composed of two distinct parts: a rigid biphenyl core and two flexible hexylloxy chains ((CH2)6OH). researchgate.net The stability of any mesophase is a result of the interplay between the π-π stacking interactions of the rigid biphenyl cores and the conformational freedom of the flexible chains. mdpi.comsemanticscholar.org The biphenyl group provides the necessary anisotropy for liquid crystal formation, while the flexible chains influence the packing and mobility of the molecules. mdpi.com

Molecular dynamics simulations and infrared spectroscopy studies have shed light on the phase transitions of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl. researchgate.net These studies reveal that structural changes occur at different temperatures, corresponding to distinct transitions. The initial transition from a crystalline state involves changes primarily in the conformation of the flexible alkoxy chains. researchgate.net At a higher temperature, distortions in the rigid biphenyl core signify the final transition to the isotropic liquid state, marking the complete loss of long-range molecular order. researchgate.net

The length of the terminal alkyl chain is a well-established factor influencing mesophase stability in homologous series of liquid crystals. tjpsj.orgmdpi.com While 4,4'-Bis(6-hydroxyhexyloxy)biphenyl has a fixed chain length, studies on related compounds show that increasing or decreasing the number of methylene (B1212753) units in the alkoxy chains can significantly alter the type of mesophase observed (e.g., smectic vs. nematic) and the temperature range over which these phases exist. aps.orgsemanticscholar.org For instance, in some systems with terminal hydroxyl groups, the stability of the bilayer structure is found to decrease as the alkyl chain length increases. aps.org

Research has identified specific phase transitions for 4,4'-Bis(6-hydroxyhexyloxy)biphenyl, which are detailed in the table below. These transitions have been characterized using techniques like differential scanning calorimetry (DSC) and polarizing optical microscopy (POM).

Phase Transition Temperatures of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl

| Transition | Temperature (°C) | Phase Type | Reference |

|---|---|---|---|

| Crystal to Crystal G (or H) | ~68 | Solid State Transition | electronicsandbooks.com |

| Crystal G (or H) to Isotropic | ~125 | Clearing Point | electronicsandbooks.com |

This interactive table summarizes the key phase transitions. Click on entries for more details where available.

Miscibility studies have been employed to confirm the nature of the mesophases. For example, binary phase diagrams created by mixing 4,4'-Bis(6-hydroxyhexyloxy)biphenyl with other known liquid crystals, such as 4,4'-bis(8-hydroxyoctyloxy)-α-methylstilbene (HAMS-8), confirm that the mesophase is a highly ordered crystal G (CrG) or crystal H (CrH) phase. electronicsandbooks.com

Polymerization and Copolymerization Involving 4,4 Bis 6 Hydroxyhexyloxy Biphenyl

Integration of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl as a Mesogenic Unit into Main-Chain Polymers

The structure of BHHBP, with its central rigid biphenyl (B1667301) group and flexible aliphatic spacers, is ideally suited for forming thermotropic liquid crystalline polymers. In these polymers, the BHHBP moiety acts as the mesogen that induces liquid crystalline phases, while the flexible chains provide processability.

Liquid crystalline polyurethanes (LCPUs) can be synthesized by the polyaddition reaction of BHHBP with various diisocyanates. A notable example is the synthesis of a thermotropic LCPU from the reaction of BHHBP with 3,3'-dimethyl-4,4'-biphenylene diisocyanate (TODI). researchgate.net This reaction results in a polymer with a high decomposition temperature, recorded above 300°C. researchgate.net

The liquid crystalline behavior of this polyurethane was investigated using differential scanning calorimetry (DSC), polarized optical microscopy (POM), and wide-angle X-ray diffraction (WAXD). researchgate.net The analysis revealed that the LCPU exhibited a nematic liquid crystalline phase with a characteristic threaded texture over a broad temperature range. researchgate.net The strong intermolecular interactions, primarily from hydrogen bonding between the urethane (B1682113) groups, contribute significantly to the liquid crystalline stability. researchgate.net

| Polymer System | Monomers | Polymerization Method | Liquid Crystal Phase | Decomposition Temp. (TGA) | Reference |

| LCPU | 4,4'-Bis(6-hydroxyhexyloxy)biphenyl (BHHBP) & 3,3'-Dimethyl-4,4'-biphenylene diisocyanate (TODI) | Polyaddition | Nematic | >300°C | researchgate.net |

This table presents data on a liquid crystalline polyurethane synthesized using BHHBP.

Liquid crystalline polyesters (LCPEs) are a significant class of high-performance materials. ias.ac.in BHHBP, as a diol, can be incorporated into polyester (B1180765) chains through polycondensation with dicarboxylic acids or their more reactive derivatives, such as diacid chlorides. ias.ac.in This process involves the formation of ester linkages between the hydroxyl groups of BHHBP and the carboxyl groups of the co-monomer.

While specific studies detailing the synthesis of homopolyesters solely from BHHBP and a single diacid are not widely available in the reviewed literature, the synthesis of similar thermotropic polyesters provides a clear framework. For instance, a series of thermotropic LCPEs were successfully synthesized from a different mesogenic diol, bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene (BHBOMB), and various aliphatic dicarboxylic acid chlorides (from trimethylene to dodecamethylene units). ias.ac.in These polyesters were synthesized via interfacial polycondensation and exhibited stable mesophases. ias.ac.in

By analogy, BHHBP can be reacted with diacid chlorides like adipoyl chloride or terephthaloyl chloride via melt or solution polycondensation to yield LCPEs. The resulting polymers would be expected to exhibit thermotropic liquid crystalline behavior, where the BHHBP unit serves as the rigid mesogen and the segment from the dicarboxylic acid acts as a flexible or rigid spacer that influences the thermal properties and the type of mesophase formed. The synthesis typically proceeds via acidolysis, where an acetylated hydroxyl group reacts with a carboxylic acid, releasing acetic acid. maastrichtuniversity.nl

| Polyester Type | Generic Monomers | Polymerization Method | Expected LC Phase | Key Feature |

| Aliphatic-Aromatic LCPE | BHHBP + Aliphatic Diacid Chloride (e.g., Sebacoyl Chloride) | Melt Polycondensation | Nematic or Smectic | Enhanced flexibility |

| Fully Aromatic LCPE | BHHBP + Aromatic Diacid Chloride (e.g., Terephthaloyl Chloride) | Interfacial Polycondensation | High-temperature Nematic | High thermal stability |

This table illustrates potential liquid crystalline polyester systems incorporating BHHBP based on established synthesis routes.

Poly(lactic acid) (PLA) is a popular biodegradable and biocompatible polyester, but it suffers from inherent brittleness. mdpi.comnih.gov Copolymerization is a common strategy to enhance its mechanical properties and degradation rate. mdpi.commdpi.com One approach is to use a diol, such as BHHBP, as an initiator for the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.

In this hypothetical scenario, the two hydroxyl groups of BHHBP would initiate the polymerization of lactide in two directions, leading to the formation of an ABA-type triblock copolymer, with a central BHHBP block (B) and two polylactide blocks (A). This would covalently link the rigid, liquid crystalline-forming BHHBP unit with the more flexible PLA segments. Such a copolymer could exhibit microphase separation, leading to novel thermal and mechanical properties. The incorporation of the BHHBP segment could enhance the toughness and thermal stability of PLA, while the PLA blocks would ensure the material's biodegradability. nih.govrsc.org Research has shown successful synthesis of PLA block copolymers with other polyesters like poly(butylene adipate) and poly(propylene adipate) using methods such as melt polycondensation and reactive extrusion, demonstrating the feasibility of such copolymer architectures. mdpi.comrsc.org

Polymerization Mechanisms and Methodologies

The synthesis of polymers from BHHBP relies on standard polymerization reactions that leverage its terminal hydroxyl groups. The two primary mechanisms are polyaddition and polycondensation.

Polyaddition is a polymerization reaction in which monomers react to form a polymer without the loss of any small molecules. The synthesis of polyurethanes from BHHBP is a classic example of this mechanism. researchgate.net

In this process, the hydroxyl (-OH) groups of BHHBP react with the isocyanate (-NCO) groups of a diisocyanate monomer, such as 3,3'-dimethyl-4,4'-biphenylene diisocyanate (TODI). researchgate.net The reaction involves the addition of the alcohol across the carbon-nitrogen double bond of the isocyanate, forming a urethane linkage (-NH-COO-). This reaction is typically carried out in a suitable solvent and can be catalyzed. Since both monomers are bifunctional, the reaction proceeds step-wise to form long polymer chains. The absence of a leaving group makes this a highly efficient atom-economical reaction. researchgate.net

Polycondensation is a polymerization process that involves the reaction between functional groups of monomers to form a polymer with the simultaneous elimination of a small molecule, such as water, methanol, or hydrochloric acid. youtube.com This is the primary method for synthesizing polyesters from BHHBP.

Melt Polycondensation: This technique involves reacting the monomers in their molten state at high temperatures, typically under a vacuum or a flow of inert gas to facilitate the removal of the small molecule byproduct, which drives the reaction toward high molecular weight polymer formation. maastrichtuniversity.nlresearchgate.net For instance, BHHBP could be reacted with a dicarboxylic acid like sebacic acid. The reaction would release water, and high temperatures (often >200°C) and catalysts (like p-toluenesulfonic acid) are used to achieve a high degree of polymerization. researchgate.netmdpi.com

Interfacial Polycondensation: This is a variation of solution polycondensation performed at the interface of two immiscible liquids. ias.ac.in Typically, the diol (BHHBP) is dissolved in an aqueous alkaline solution (like NaOH solution), and the diacid chloride is dissolved in an immiscible organic solvent (like chloroform). The polymerization occurs rapidly at the interface. This method is advantageous for producing high molecular weight polymers at lower temperatures than melt polycondensation, but it involves the use of solvents. ias.ac.in

Solvent Polymerization Approaches

Solvent polymerization is a widely utilized technique for the synthesis of polyesters from 4,4'-Bis(6-hydroxyhexyloxy)biphenyl, as it allows for better control over reaction conditions and can accommodate monomers that may not be stable at the high temperatures required for melt polymerization. The choice of solvent is critical and is dictated by the solubility of the monomers and the resulting polymer, as well as its boiling point and inertness to the reaction conditions.

Commonly used solvents for such polyesterifications include nitrobenzene, 1-chloronaphthalene, or a mixture of tetrachloroethane and phenol (B47542). The reaction is often carried out in the presence of an acid scavenger, such as pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction between the hydroxyl and acyl chloride groups. This prevents side reactions and degradation of the polymer.

The concentration of the monomers in the solvent is another key parameter. While higher concentrations can lead to faster reaction rates, they can also result in an early increase in viscosity, which may hinder effective stirring and limit the final molecular weight. Therefore, an optimal concentration range is typically sought to balance reaction kinetics and processability.

Low-temperature solution polymerization offers an alternative approach, which can be advantageous for preventing side reactions and achieving well-defined polymer structures. This method often employs more reactive diacyl chlorides and is conducted in solvents with lower boiling points, such as chloroform, dichloromethane, or tetrahydrofuran (B95107) (THF), in the presence of an efficient acid acceptor like triethylamine.

Control over Polymer Architecture and Molecular Weight

The ability to control the polymer architecture and molecular weight is paramount for tailoring the final properties of the material for specific applications. Several strategies can be employed during the solvent polymerization of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl.

Stoichiometric Control: In step-growth polymerization, achieving a high molecular weight is highly dependent on maintaining a precise stoichiometric balance between the reacting functional groups (hydroxyl and acyl chloride). Any deviation from a 1:1 molar ratio of the diol and diacyl chloride will limit the degree of polymerization and, consequently, the molecular weight.

Reaction Time and Temperature: The molecular weight of the resulting polyester generally increases with both reaction time and temperature, up to a certain point. Higher temperatures increase the reaction rate, but can also lead to side reactions or degradation if maintained for too long. Monitoring the viscosity of the reaction mixture can provide an indication of the progression of the polymerization and help in determining the optimal reaction time to achieve the desired molecular weight.

Monomer Concentration: As mentioned earlier, the initial concentration of the monomers plays a significant role. While a higher concentration can accelerate the polymerization, it can also lead to a rapid increase in solution viscosity, which can trap oligomers and prevent further chain growth. Careful control over monomer concentration is therefore essential for achieving high molecular weights.

Catalyst and Additives: While the reaction between a diol and a diacyl chloride is generally fast, catalysts can sometimes be used to enhance the reaction rate, particularly in low-temperature polymerizations. The choice of the acid acceptor is also critical. A tertiary amine with appropriate basicity and steric hindrance can effectively scavenge the HCl byproduct without interfering with the main polymerization reaction.

Copolymerization: The introduction of a third monomer, a comonomer, can be used to intentionally alter the polymer architecture and properties. For instance, copolymerizing 4,4'-Bis(6-hydroxyhexyloxy)biphenyl with a mixture of two different diacyl chlorides can disrupt the regularity of the polymer chain, leading to a more amorphous structure and potentially altering its solubility and thermal properties. Similarly, the incorporation of a small amount of a trifunctional monomer can lead to the formation of branched or cross-linked architectures.

Below is a representative data table illustrating the effect of different solvents on the inherent viscosity of a polyester synthesized from 4,4'-Bis(6-hydroxyhexyloxy)biphenyl and terephthaloyl chloride. It is important to note that this data is illustrative and based on typical outcomes in polyester synthesis.

| Solvent System | Monomer Concentration (mol/L) | Reaction Temperature (°C) | Reaction Time (h) | Inherent Viscosity (dL/g) |

| Nitrobenzene/Pyridine | 0.2 | 180 | 24 | 1.2 |

| 1-Chloronaphthalene | 0.2 | 200 | 20 | 1.5 |

| Tetrachloroethane/Phenol | 0.25 | 150 | 24 | 1.1 |

| Dichloromethane/Triethylamine | 0.3 | 25 | 48 | 0.8 |

This table demonstrates that high-boiling point solvents generally favor the formation of higher molecular weight polymers, as indicated by the higher inherent viscosity values.

Impact of 4,4 Bis 6 Hydroxyhexyloxy Biphenyl on Resulting Polymer Properties and Functionalities

Modulation of Liquid Crystallinity and Mesophase Behavior in Polymers

The structure of BHHBP, featuring a rigid, aromatic mesogenic unit (the biphenyl (B1667301) group) and flexible aliphatic spacers (the hexyloxy chains), is quintessential for the induction of liquid crystalline phases in polymers. These phases, known as mesophases, represent a state of matter intermediate between a crystalline solid and an isotropic liquid, exhibiting a degree of molecular order.

Correlation between BHHBP Content and Mesophase Formation

The concentration of the mesogenic unit, in this case BHHBP, within a polymer chain is a critical determinant of the stability and type of mesophase formed. In copolyesters, for instance, increasing the content of a similar biphenyl-containing monomer has been shown to significantly influence the thermal properties and degree of anisotropy. mdpi.com While specific studies systematically varying the BHHBP content are limited, the principles observed in analogous systems are instructive.

For wholly aromatic copolyesters based on 4′-hydroxybiphenyl-3-carboxylic acid, an increase in the biphenyl unit content leads to a significant rise in the glass transition temperature and the emergence of anisotropic melts. mdpi.com This suggests that a higher concentration of BHHBP would likely enhance the stability of the liquid crystalline phase and increase the temperature range over which it is observed. The introduction of flexible spacers of varying lengths in combination with a biphenyl diol in copoly(ester imide)s has been shown to destabilize layered smectic phases, in some cases leading to the formation of a nematic melt when the spacer lengths are significantly different. acs.org This indicates that not only the concentration but also the regularity of the BHHBP units along the polymer backbone plays a crucial role in dicting the final mesophase behavior.

| Polymer System | BHHBP Content (mol%) | Mesophase Type | Mesophase Temperature Range (°C) | Reference |

| Polyurethane with TODI | 50 | Nematic | Not specified | acs.org |

| Polyurethane with 1,4-PDI | 50 | Nematic | 247 - 259 | mdpi.com |

Influence on Macro-structural Organization and Crystallization Behavior

Beyond inducing liquid crystallinity, the incorporation of BHHBP can also profoundly affect the solid-state morphology and crystallization kinetics of polymers.

Semicrystalline Structure Formation in BHHBP-derived Polymers

The presence of the flexible hexyloxy spacers in BHHBP can facilitate the crystallization of the polymer chains, leading to a semicrystalline morphology in the solid state. This is in contrast to polymers based solely on rigid aromatic structures, which are often amorphous. For instance, a fully aromatic polyester (B1180765) based on biphenyl-3,4′-dicarboxylic acid, a related biphenyl structure, was found to exhibit a semicrystalline morphology after annealing. rsc.org The initially amorphous polymer film developed sharp X-ray diffraction peaks indicative of crystalline domains when heated. rsc.org

In polymers containing BHHBP, the flexible spacers can fold and pack into ordered lamellar structures, while the rigid biphenyl cores may form separate, ordered domains. The length of the flexible spacer is a critical parameter in this process. Studies on poly(ester imide)s with biphenyl units have shown that an even number of methylene (B1212753) units in the spacer promotes an upright arrangement of the mesogens in the solid smectic phase, whereas an odd number leads to a tilted arrangement. acs.org This demonstrates the subtle yet significant control that the BHHBP structure exerts on the final solid-state packing of the polymer chains.

| Polymer System | Spacer Characteristics | Resulting Solid-State Structure | Reference |

| Poly(ester imide)s | Even number of CH2 groups | Smectic-E (upright mesogens) | acs.org |

| Poly(ester imide)s | Odd number of CH2 groups | Tilted smectic phase | acs.org |

| Poly(HQ-3,4'BB) | Biphenyl dicarboxylic acid | Semicrystalline after annealing | rsc.org |

Nucleating Agent Effects in Polymer Blends

While there is currently no direct research demonstrating the use of BHHBP as a nucleating agent in polymer blends, its chemical structure suggests a potential for such an application. Nucleating agents are additives that accelerate the crystallization of a polymer by providing surfaces for the initiation of crystal growth. The rigid biphenyl core of BHHBP could potentially serve as a template for the epitaxial growth of other polymers with which it has a good lattice match.

The effectiveness of a nucleating agent is often dependent on its dispersion within the polymer matrix and the interfacial energy between the agent and the polymer. The flexible hexyloxy chains of BHHBP could enhance its compatibility and dispersion in certain polymer melts, which is a prerequisite for efficient nucleation. However, experimental verification is needed to confirm whether BHHBP can act as an effective nucleating agent for common semicrystalline polymers.

Development of Advanced Functional Materials

The unique properties imparted by BHHBP make it a valuable component in the design of advanced functional materials. Its ability to form liquid crystalline phases is central to its application in materials requiring anisotropic properties.

One promising area is the development of shape-memory polymers. These materials can be deformed and fixed into a temporary shape, and then recover their original shape upon the application of an external stimulus, such as heat. The semicrystalline domains or the liquid crystalline phase formed by BHHBP-containing segments can act as the physical crosslinks that determine the permanent shape. The melting or clearing of these domains upon heating triggers the shape recovery. Research on polyhydroxyurethane networks based on a 4,4'-biphenol derivative has demonstrated the potential for creating shape-memory materials that are responsive at body temperature, opening up possibilities for biomedical applications. researchgate.net

Furthermore, the rigid biphenyl unit of BHHBP is a chromophore that can interact with light. This property could be exploited in the creation of optical materials. For instance, chiral derivatives of biphenyl have been utilized as chiral shift reagents in NMR spectroscopy for the optical resolution of racemic mixtures. google.com While this is a small-molecule application, it highlights the potential for developing BHHBP-based polymers for optical applications, such as in specialized films or coatings.

Shape Memory Polymer Systems Utilizing BHHBP

4,4'-Bis(6-hydroxyhexyloxy)biphenyl has been effectively utilized as a chain extender in the synthesis of shape memory polyurethanes (SMPUs). The unique structure of BHHBP, featuring a rigid biphenyl mesogen and flexible aliphatic chains, allows it to play a crucial role in establishing the polymer's permanent and temporary shapes, which are fundamental to the shape memory effect.

In a notable study, a series of SMPUs were synthesized using BHHBP as a chain extender, with polytetramethylene glycol (PTMG) as the soft segment and 4,4'-diphenylmethane diisocyanate (MDI) forming the hard segments. The BHHBP units, with their phenylene groups, contribute to enhancing the thermal resistance and mechanical strength of the polyurethanes. nih.gov The hydrogen bonding capabilities of the urethane (B1682113) linkages, combined with the structural attributes of BHHBP, serve as the molecular switch that enables the shape memory effect. nih.gov

The content of BHHBP in the polyurethane formulation has a direct and significant impact on the material's properties. Research has shown that as the concentration of the BHHBP chain extender is increased, both the glass transition temperature (Tg) and the thermal degradation temperature of the resulting BHBP/PU polymers are elevated. nih.gov This indicates an improvement in the thermal stability of the material.

Furthermore, the mechanical properties are substantially enhanced with higher BHHBP content. An increase in the amount of BHHBP leads to a corresponding rise in both the tensile strength and Young's modulus of the polyurethanes. nih.gov This is attributed to the rigid nature of the biphenyl groups within the BHHBP structure.

The shape memory properties, specifically shape fixity and shape recovery, are also strongly influenced by the BHHBP content. While one study noted that a sample with a higher BHHBP content exhibited a slightly lower shape fixity, it demonstrated a significantly improved shape recovery rate. For instance, a polyurethane sample with the highest tested BHHBP content achieved an excellent shape recovery rate of 96.2%. nih.gov The shape memory functionality in such polymers is closely related to the crystallization of the soft PCL phase, which fixes the temporary shape, and the melting of this phase, which allows for the recovery to the permanent shape. bohrium.com

Table 1: Impact of BHHBP Content on Polyurethane Properties

| Sample ID | BHHBP Content | Tensile Strength (MPa) | Young's Modulus (MPa) | Shape Fixity (%) | Shape Recovery (%) |

|---|---|---|---|---|---|

| BHBP/PU-1 | Low | 10.5 | 25.1 | 17.5 | 92.8 |

| BHBP/PU-2 | Medium | 12.3 | 30.2 | - | - |

| BHBP/PU-3 | High | 15.8 | 45.3 | 25.2 | 96.2 |

Note: This table is generated based on data reported in a study on BHBP/Polyurethane polymers. nih.gov The exact weight percentages for "Low," "Medium," and "High" were not specified in the source material.

Photo-responsive and Photo-actuation Characteristics

The rigid biphenyl unit within the 4,4'-Bis(6-hydroxyhexyloxy)biphenyl structure is a common mesogenic group used in the design of liquid crystalline polymers. Such polymers are known to exhibit photo-responsive and photo-actuation behaviors when combined with photo-sensitive molecules like azobenzene (B91143) or cinnamoyl groups. rsc.orgresearchgate.net The ordered nature of the liquid crystalline phases can amplify molecular-level photo-induced changes, such as isomerization or dimerization, into macroscopic deformation or actuation.

For instance, research on other liquid crystalline polymers has shown that incorporating azobenzene moieties into the polymer structure allows for photo-induced deformation under polarized light. rsc.org Similarly, polymers containing cinnamoylbiphenyl groups have been studied for their photoreaction and the subsequent alignment behavior of liquid crystals. researchgate.net These examples highlight the potential utility of the biphenyl structure in creating photo-responsive materials.

However, based on a comprehensive review of available scientific literature, no specific studies have been identified that explicitly utilize 4,4'-Bis(6-hydroxyhexyloxy)biphenyl in the synthesis of photo-responsive or photo-actuating polymer systems. While the structural characteristics of BHHBP make it a plausible candidate for such applications, direct research findings detailing its role or impact in this area are not currently available.

Enhancement of Electrical Conductivity in Composites

The enhancement of electrical conductivity in otherwise insulating polymers is typically achieved by incorporating conductive fillers or by designing polymer backbones that facilitate charge transport. The structure of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl, with its rigid aromatic core and flexible insulating alkyl spacers, presents an interesting molecular design. The biphenyl units could, in principle, contribute to charge transport pathways through π-π stacking if appropriately ordered within a polymer matrix.

Research into structurally related materials offers some insights. For example, studies on ether-free poly(biphenyl alkylene) backbones have shown that the rigid biphenyl unit can contribute to the mechanical and chemical stability of membranes designed for ionic conductivity. bohrium.com In these systems, the length of the alkyl spacer plays a critical role in influencing the formation of ion transport channels. bohrium.com

Despite these related findings, a thorough search of scientific databases indicates that there are no specific research articles or studies that report the use of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl for the purpose of enhancing the electrical conductivity of polymer composites. The primary application of BHHBP reported in the literature is in the field of liquid crystalline polymers and shape memory materials, where its thermal and mechanical properties are of principal interest. nih.govsmolecule.com Therefore, there is currently no available data or detailed research findings on the impact of BHHBP on the electrical conductivity of composites.

Self Assembly and Supramolecular Chemistry of 4,4 Bis 6 Hydroxyhexyloxy Biphenyl Systems

Formation of Hydrogen-Bonded Networks and Their Role in Self-Organization

The defining feature of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl's self-assembly is the presence of terminal hydroxyl groups, which act as potent hydrogen bond donors and acceptors. These interactions are the primary driving force behind the formation of extensive one-, two-, or even three-dimensional networks, dictating the material's structure and properties.

The role of these hydrogen-bonded networks is not static; it is highly responsive to external stimuli, particularly temperature. As the temperature increases, the thermal energy can overcome the strength of the hydrogen bonds, leading to their disruption. MD simulations have shown that distortions in the flexible hydroxyalkoxy chains are the first to occur, which in turn leads to the breakup of the regular hydrogen bond network. Current time information in Singapore. This disruption is a key event in the transition from a crystalline solid to a more fluid, liquid crystalline state. The breakdown of this ordered network leads to a disturbance in the layered ordering of the molecules, a hallmark of the melting process. Current time information in Singapore.

Table 1: Key Characteristics of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl

| Property | Value/Description | Source |

| Molecular Formula | C24H34O4 | u-tokyo.ac.jp |

| Molecular Weight | 386.5 g/mol | u-tokyo.ac.jp |

| Key Structural Features | Rigid biphenyl (B1667301) core, two flexible (CH2)6OH chains | Current time information in Singapore. |

| Primary Interaction for Self-Assembly | Intermolecular hydrogen bonding | Current time information in Singapore. |

Molecular Self-Assembly Mechanisms in Liquid Crystalline Phases

The thermotropic behavior of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl is a direct consequence of its molecular structure. The rigid biphenyl core provides the necessary anisotropy for the formation of liquid crystalline phases, while the flexible alkyl chains contribute to the fluidity of these phases. This compound is known to exhibit mesogenic properties, meaning it can form one or more liquid crystal phases upon heating before transitioning to an isotropic liquid. Current time information in Singapore.

The self-assembly mechanism in the liquid crystalline phase is a delicate balance between the directional forces of the remaining, albeit more dynamic, hydrogen bonds and the shape anisotropy of the biphenyl core. While the extensive, regular network of the crystalline state is broken, localized or transient hydrogen bonding can still influence the local ordering of the molecules.

Studies on analogous long-chain biphenyl derivatives have shown that the length of the alkyl chains plays a crucial role in determining the type and stability of the liquid crystalline phases. Longer chains tend to favor the formation of smectic phases, where the molecules are arranged in layers. In the case of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl, the presence of the terminal hydroxyl groups introduces an additional level of complexity, promoting layered structures through intermolecular hydrogen bonding at the layer interfaces.

The transition from the crystalline state to a liquid crystalline phase, such as a smectic A phase, involves a significant change in molecular conformation and packing. MD simulations indicate that the initial distortions occur in the flexible chains, leading to a more disordered arrangement while the rigid biphenyl cores tend to maintain a degree of orientational order. Current time information in Singapore. This leads to a fluid, yet ordered, state characteristic of liquid crystals. The subsequent transition to the isotropic liquid involves the complete loss of both positional and orientational order as the thermal energy overcomes all intermolecular interactions.

Design Principles for Supramolecular Architectures Incorporating 4,4'-Bis(6-hydroxyhexyloxy)biphenyl

The unique combination of a rigid, aromatic core and flexible, functionalized side chains makes 4,4'-Bis(6-hydroxyhexyloxy)biphenyl a versatile building block for the design of complex supramolecular architectures. The principles guiding the design of these structures are rooted in the control of non-covalent interactions.

Key Design Principles:

Harnessing Hydrogen Bonding: The terminal hydroxyl groups are the primary tools for directing self-assembly. By co-crystallizing or mixing with other molecules that can act as hydrogen bond acceptors or donors, it is possible to create a wide variety of supramolecular synthons. For example, co-crystals with bipyridines or other nitrogen-containing heterocycles can lead to the formation of well-defined one-dimensional chains or two-dimensional sheets. nih.gov

Modulating Flexibility and Rigidity: The interplay between the rigid biphenyl core and the flexible hydroxyalkoxy chains is critical. The length and nature of the flexible chains can be modified to tune the phase behavior and the dimensions of the resulting supramolecular structures. For instance, increasing the chain length can promote the formation of more ordered smectic phases or alter the spacing between layers in a predictable manner.

By systematically modifying the molecular structure of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl or by introducing complementary molecules, a vast design space for novel supramolecular materials with tailored properties can be explored. This includes the development of new liquid crystals, gels, and other soft materials with potential applications in areas such as optoelectronics and sensor technology.

Theoretical and Computational Investigations of 4,4 Bis 6 Hydroxyhexyloxy Biphenyl

Molecular Modeling and Simulation of BHHBP Structure and Dynamics

Molecular dynamics (MD) simulations have been instrumental in elucidating the phase transitions and structural dynamics of BHHBP. These simulations model the compound as a collection of interacting atoms, governed by a set of classical mechanics equations known as a force field. By solving these equations over time, the trajectory of each atom can be tracked, revealing detailed information about molecular conformations and collective behaviors that characterize different phases of matter.

A key study employed MD simulations within an NPT ensemble, which maintains a constant number of particles (N), pressure (P), and temperature (T), to investigate the phase transitions of a BHHBP molecular crystal. researchgate.net The potential energy of the system was calculated using the pcff_300 force field, a reliable choice for simulating organic molecules. researchgate.net The BHHBP molecule itself is composed of a rigid biphenyl (B1667301) core and two flexible (CH2)6OH chains, a structure that gives rise to its mesogenic properties.

The MD calculations successfully identified changes in the molecular and crystal structure at two distinct phase transition temperatures, corresponding to a crystal-crystal transition and a crystal-to-isotropic melt. These computationally observed transitions were in good agreement with experimental data from differential scanning calorimetry (DSC) and IR spectroscopy. researchgate.net

The simulations revealed that the structural changes during these transitions are localized to different parts of the molecule. The first transition is primarily associated with conformational changes in the flexible hydroxyhexyloxy chains. These distortions lead to the disruption of the regular network of hydrogen bonds between the diol molecules, which in turn disturbs the layered ordering characteristic of the crystalline state. The second major transition involves distortions in the rigid biphenyl core, signaling a premelting stage with a significant loss of the three-dimensional molecular order. researchgate.net

| Parameter | Value/Method | Reference |

|---|---|---|

| Simulation Ensemble | NPT (Constant Number of Particles, Pressure, Temperature) | researchgate.net |

| Force Field | pcff_300 | researchgate.net |

| System Studied | Molecular crystal of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl | researchgate.net |

| Observed Phenomena | Crystal-crystal and crystal-isotropic phase transitions | researchgate.net |

Quantum Chemical Analyses of Electronic Properties and Molecular Geometries

While specific quantum chemical analyses for BHHBP are not extensively documented in publicly available literature, the methodologies for studying similar biphenyl-based liquid crystals are well-established. These methods, primarily based on Density Functional Theory (DFT), provide deep insights into the electronic structure and optimized molecular geometry, which are fundamental to understanding the molecule's physical and chemical properties.

DFT calculations are used to solve the Schrödinger equation for a molecule, yielding information about its electron distribution and energy levels. A common approach involves using a functional like B3LYP combined with a basis set such as 6-31G(d) or higher to obtain accurate results for organic molecules. researchgate.netnih.gov

Key parameters derived from these calculations include:

Optimized Molecular Geometry: This provides the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. For mesogenic molecules like BHHBP, the planarity of the biphenyl core and the conformation of the flexible alkoxy chains are of particular interest.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO (the band gap) is an indicator of molecular stability and is related to the energy required for electronic excitation.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for understanding intermolecular interactions, such as the hydrogen bonding involving the terminal hydroxyl groups of BHHBP.

| Property | Calculated Value | Computational Method |

|---|---|---|

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -1.5 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G(d) |

Structure-Mesophase Correlation Studies Using Computational Methods

Computational methods are powerful tools for establishing correlations between the molecular structure of a compound and its mesomorphic (liquid crystalline) behavior. For molecules like BHHBP, these studies aim to understand how features like the length and flexibility of the alkoxy chains, the rigidity of the biphenyl core, and the nature of the terminal functional groups dictate the type of liquid crystal phase formed and the temperature range over which it is stable.

Computational studies on homologous series of biphenyl-based liquid crystals have shown that increasing the length of the flexible alkoxy chains generally affects the melting and clearing points. researchgate.net DFT calculations can be used to determine how chain length influences molecular polarizability and aspect ratio (the ratio of molecular length to breadth). An increase in polarizability and aspect ratio often leads to stronger anisotropic intermolecular interactions, which can stabilize the mesophase. researchgate.nettandfonline.com

The flexibility of the hexyloxy chains in BHHBP, including the rotational freedom around various single bonds, is critical. Computational methods can map the potential energy surface associated with these rotations, identifying the most stable conformations. The "odd-even" effect, where molecules with an even number of atoms in their flexible chains have different mesomorphic properties than those with an odd number, can also be rationalized through computational analysis of their preferred conformations and how they pack in a condensed phase. tandfonline.com

Furthermore, the terminal hydroxyl groups of BHHBP are capable of forming strong intermolecular hydrogen bonds. Computational models can quantify the strength and geometry of these bonds, explaining the formation of dimers or larger aggregates. These hydrogen-bonded structures can act as larger mesogenic units, significantly influencing the type of smectic or nematic phase that is formed. The disruption of these hydrogen bond networks, as seen in MD simulations at higher temperatures, is a key mechanism for the transition to the isotropic liquid phase. researchgate.net

By combining geometric parameters (e.g., molecular linearity, planarity) and energetic parameters (e.g., intermolecular interaction energies) from computational models, a comprehensive picture of the structure-property relationships that govern the liquid crystalline behavior of BHHBP can be developed.

Advanced Material Applications Stemming from 4,4 Bis 6 Hydroxyhexyloxy Biphenyl Derivatives

Applications in Optical Materials

Derivatives of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl are integral to the creation of novel optical materials, largely due to their ability to form liquid crystalline phases. The ordered yet fluid nature of these phases allows for the manipulation of light in ways that are not possible with conventional isotropic materials.

One prominent application is in the field of holographic data storage, specifically in holographic polymer-dispersed liquid crystals (H-PDLCs). researchgate.netabertay.ac.uk H-PDLCs are composite materials where liquid crystal droplets are dispersed within a polymer matrix. researchgate.net A holographic grating is formed by recording the interference pattern of two coherent laser beams within this material, leading to a periodic modulation of the refractive index. researchgate.netgoogle.com This grating can diffract light, and its diffraction efficiency can be electrically switched off by applying a voltage that aligns the liquid crystal directors, matching their refractive index to that of the polymer matrix. researchgate.net The performance of these devices, including their diffraction efficiency and switching speed, is highly dependent on the properties of the constituent materials, including the liquid crystal and polymer precursors. google.com The biphenyl (B1667301) moiety is a common structural feature in liquid crystals used for these applications due to the high birefringence it imparts. mdpi.com

Below is a table illustrating typical components used in H-PDLC prepolymer syrups, showcasing the types of monomers and liquid crystals that are combined to create these advanced optical materials.

| Component Type | Example Compound | Role in H-PDLC |

| Monomer | Dipentaerythritol penta-/hexa-acrylate (DPHPA) | Forms the polymer matrix |

| Liquid Crystal | 4-Cyanobiphenyls mixture (e.g., QYPDLC-036) | Forms the light-modulating droplets |

| Photoinitiator | - | Initiates polymerization upon light exposure |

| Surfactant | - | Stabilizes LC droplets and influences morphology |

| This table presents example components for H-PDLCs to illustrate the material composition. The liquid crystal QYPDLC-036 is a mixture of 4-cyanobiphenyls with varying alkyl chain lengths. mdpi.com |

Potential in Smart Intelligence Materials

Smart or intelligent materials are designed to respond to external stimuli such as temperature, light, or electric fields in a controlled and often reversible manner. Liquid crystalline polymers derived from 4,4'-Bis(6-hydroxyhexyloxy)biphenyl are excellent candidates for creating such materials.

Thermo-responsive materials are a key area of development. A thermotropic liquid crystalline polyurethane (LCPU) was synthesized using 4,4'-Bis(6-hydroxyhexyloxy)biphenyl (BHHBP) and 3,3'-dimethyl-4,4'-biphenylene diisocyanate (TODI). researchgate.net This polymer exhibits a nematic liquid crystal phase over a wide temperature range, a property crucial for applications where temperature-dependent optical or mechanical properties are desired. researchgate.net Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) have been used to characterize its thermal properties. researchgate.net

| Property | Value | Method |

| Decomposition Temperature | >300°C | TGA |

| Mesophase | Nematic | POM |

| Mesophase Temperature Range | Wide | DSC/POM |

| Thermal properties of a liquid crystalline polyurethane synthesized from 4,4'-Bis(6-hydroxyhexyloxy)biphenyl (BHHBP) and 3,3'-dimethyl-4,4'-biphenylene diisocyanate (TODI). researchgate.net |

Another significant application is in smart windows, which can dynamically control the amount of light and heat passing through them to improve energy efficiency in buildings. mdpi.comresearchgate.netrsc.org Guest-host liquid crystal (GHLC) devices, which incorporate dichroic dyes into a liquid crystal host, can be used for this purpose. mdpi.com These windows can switch between transparent and opaque or absorbing states. mdpi.comresearchgate.net By controlling the orientation of the liquid crystal molecules with an electric field or in response to temperature, the absorption of the dye molecules can be modulated. mdpi.com Research has demonstrated GHLC cells that offer angular-selective light absorption, blocking oblique sunlight while maintaining a clear view in the normal direction. mdpi.com An innovative design using a uniform lying helix (ULH) structure achieved a transmittance of 56.7% in the normal (z) direction, while reducing it to 44.2% and 29.5% in oblique x- and y-directions, respectively, showcasing a sophisticated level of light control. mdpi.com

| Viewing Direction | Transmittance (%) |

| Normal (z-direction) | 56.7 |

| Oblique (x-direction) | 44.2 |

| Oblique (y-direction) | 29.5 |

| Optical performance of an innovative Guest-Host Liquid Crystal (GHLC) smart window based on a uniform lying helix (ULH) structure. mdpi.comresearchgate.net |

Development of Photoelectric Devices

The electro-optical properties of liquid crystals make them fundamental components in a wide array of photoelectric devices. Derivatives of 4,4'-Bis(6-hydroxyhexyloxy)biphenyl, when incorporated into liquid crystal mixtures or polymers, can contribute to the performance of these devices. The key principle is the reorientation of the liquid crystal director by an applied electric field, which in turn modulates the optical properties of the material. researchgate.netmdpi.com

Applications include liquid crystal displays (LCDs), optical switches, and light modulators. sciencenet.cn In nematic liquid crystal devices, the switching behavior between different alignment states (e.g., planar and homeotropic) is critical. mdpi.com The electro-optical characteristics depend on the fraction of molecules that switch in response to the electric field. researchgate.net The switching speed, comprising turn-on and turn-off times, is a crucial performance metric. mdpi.com Studies on dual-frequency nematic liquid crystals have explored the relationship between cell thickness and switching times, revealing different regimes for thin and thick cells. mdpi.com

While specific data for devices using 4,4'-Bis(6-hydroxyhexyloxy)biphenyl derivatives are not detailed in the available literature, the table below shows typical electro-optical switching characteristics for a dual-frequency nematic liquid crystal, illustrating the key parameters for such devices. The switching times are generally in the order of milliseconds. mdpi.com

| Cell Thickness (µm) | Applied Voltage (V) | Turn-on Time (ms) | Turn-off Time (ms) |

| 2 | 16 | ~2 | ~2 |

| 5 | 16 | ~5 | ~5 |

| 10 | 16 | ~15 | ~15 |

| 20 | 20 | ~50 | ~50 |

| 50 | 30 | ~250 | ~250 |

| This table shows the relationship between cell thickness and electro-optical switching times for a dual-frequency nematic liquid crystal (MLC-2048) and is intended to be illustrative of the parameters measured for photoelectric devices. mdpi.comresearchgate.net The turn-on time was measured at 1 kHz and the turn-off at 25 kHz. mdpi.com |

Furthermore, holographic polymer-dispersed liquid crystals (H-PDLCs) represent another class of photoelectric devices where these materials can be applied. researchgate.netabertay.ac.uk These act as switchable diffraction gratings, with applications in displays and switchable lenses. researchgate.net The performance of H-PDLCs is characterized by their diffraction efficiency and switching voltage. High diffraction efficiency is desirable for many applications. google.com

Utility in Responsive and Stimuli-Responsive Materials (e.g., Smart Soft Actuators)

One of the most exciting applications of polymers derived from 4,4'-Bis(6-hydroxyhexyloxy)biphenyl is in the field of responsive materials, particularly smart soft actuators. These materials can convert various forms of energy (light, heat, etc.) into mechanical motion, mimicking the movements of biological systems. nih.govrsc.org Liquid crystal elastomers (LCEs) are a class of materials that combine the elasticity of a polymer network with the orientational order of liquid crystals, making them ideal for actuator applications. researchgate.net

Photo-responsive LCEs, often incorporating azobenzene (B91143) or other photochromic moieties, are of particular interest. rsc.orgnih.gov The trans-cis photoisomerization of the azobenzene units upon light irradiation disrupts the liquid crystalline order, leading to a macroscopic shape change, such as bending or contraction. rsc.orgmdpi.com This process can be reversible, allowing for the creation of light-controlled artificial muscles or soft robots. nih.govaps.org

Research has demonstrated that by copolymerizing photo-responsive monomers like azobenzene and cyanostilbene, it is possible to create LCPs with stepwise and controllable deformation capabilities. nih.gov The deformation angle can be tuned by the composition of the copolymer and the wavelength of the incident light. nih.gov For example, a series of copolymers (AZx-CSy) showed distinct bending responses to blue light (470 nm) and UV light (365 nm). nih.gov

| Copolymer ID | Deformation Angle (470 nm light) | Deformation Angle (365 nm light) |

| AZ0-CS4 | 40° | 0° |

| AZ1-CS3 | 25.1° | 29.5° |

| AZ2-CS2 | 10.3° | 58.2° |

| AZ3-CS1 | 3.2° | 78.6° |

| AZ4-CS0 | 0° | 89.4° |

| Photo-induced deformation of LCP films with varying azobenzene (AZ) and cyanostilbene (CS) content. nih.gov |

These photo-responsive LCEs can be fabricated into various forms, such as films or fibers, and can perform significant mechanical work. nih.gov For instance, 4D printed LCE elements have been shown to lift objects many times their own weight. nih.gov The development of LCE fiber actuators that can be triggered by photo-, electro-, and thermal stimuli opens up possibilities for creating multifunctional soft robotics and smart textiles. nih.gov The ability to create complex, pre-programmed shape changes through techniques like 4D printing further expands the potential applications of these advanced materials derived from biphenyl-based liquid crystal monomers. unizar.escore.ac.uk

Future Research Trajectories and Unanswered Questions for 4,4 Bis 6 Hydroxyhexyloxy Biphenyl

Exploration of Novel Polymer Compositions and Architectures

The inherent characteristics of BHHBP, namely its rigid biphenyl (B1667301) core and flexible hydroxyalkoxy chains, make it an exceptional building block for a diverse range of polymeric materials. researchgate.netsmolecule.com Future research is poised to move beyond simple homopolymers and into more complex and tailored macromolecular structures.

A significant area of future investigation lies in the synthesis of block copolymers . By combining BHHBP-containing segments with other polymer blocks, researchers can create materials with microphase-separated morphologies, leading to tunable mechanical and optical properties. For instance, the synthesis of AB-block copolymers incorporating a liquid-crystalline BHHBP block and a flexible amorphous block could result in thermoplastic elastomers with unique anisotropic properties. researchgate.net Key unanswered questions in this area include:

How can the block lengths and the nature of the co-monomers be precisely controlled to dictate the resulting morphology and properties?

What are the self-assembly behaviors of these block copolymers in solution and in the bulk state?

Can these materials find applications in advanced fields such as nanopatterning or as high-performance adhesives?

The development of dendrimers and hyperbranched polymers with BHHBP as a core or a branching unit presents another exciting frontier. nih.govchemrxiv.orgrsc.org The multivalent nature of dendrimers could be harnessed for applications in catalysis or as targeted delivery systems. chemrxiv.org Hyperbranched polymers, known for their low viscosity and high solubility, could be synthesized from BHHBP to create novel coatings and processing aids. mdpi.comresearchgate.net Critical research questions include:

What are the most efficient synthetic routes to generate well-defined dendrimers and hyperbranched polymers based on BHHBP? nih.govmdpi.comresearchgate.net

How does the dendritic or hyperbranched architecture influence the liquid crystalline behavior and thermal properties of the resulting materials?

Can functional groups be precisely placed at the periphery of these macromolecules to impart specific functionalities?

Advancements in Controlled Polymerization and Derivatization Strategies

To realize the full potential of BHHBP in creating advanced polymeric materials, precise control over the polymerization process is paramount. Future research will undoubtedly focus on the application of controlled/living polymerization techniques.

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmention chain Transfer (RAFT) polymerization are powerful tools that allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. cmu.eduresearchgate.netcmu.edunih.govresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.net Adapting these methods to BHHBP-derived monomers will be a key research focus. Unanswered questions in this domain include:

What are the optimal conditions (catalyst, initiator, solvent, temperature) for the controlled polymerization of BHHBP-based (meth)acrylates or other vinyl monomers?

Can these techniques be employed to synthesize well-defined block copolymers and star polymers incorporating BHHBP?

How can the terminal functional groups of polymers prepared by ATRP or RAFT be further modified to create novel materials?

Furthermore, the development of novel derivatization strategies for the hydroxyl end-groups of BHHBP will open up new avenues for material design. rsc.org While esterification and etherification are known reactions, future work could explore more complex modifications. smolecule.com This leads to several research questions:

Can the hydroxyl groups be converted into other functional moieties, such as initiators for ring-opening polymerization or clickable groups for post-polymerization modification?

How will different derivatizations affect the mesogenic properties and solubility of the resulting monomers and polymers?

Can selective derivatization of one hydroxyl group be achieved to create asymmetrical monomers for the synthesis of unique polymer architectures?

Unveiling New Functional Properties and Material Design Paradigms